1-Benzyl-3-phenylpyrrolidin-3-ol
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Overview
Description
1-Benzyl-3-phenylpyrrolidin-3-ol is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . It is characterized by a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another method includes the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-3-phenylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a ligand in biochemical studies and can be used to study enzyme-substrate interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: This compound shares a similar pyrrolidine ring structure but lacks the phenyl group, which may affect its biological activity and chemical properties.
Phenethylamine: Although structurally different, it shares some functional similarities in terms of its use in organic synthesis and as a precursor in drug development.
Uniqueness: 1-Benzyl-3-phenylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-phenylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJUZHJWUBFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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